4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
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Overview
Description
The compound “4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also contains a sulfonyl group attached to the piperazine ring, and a fluorophenyl group attached to the sulfonyl group .
Scientific Research Applications
Antiproliferative Activity
A study investigated the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effect on various human cancer cell lines. Among the synthesized compounds, some showed good activity on all tested cell lines except K562. This highlights the potential of such compounds, including 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine, in cancer research (Mallesha et al., 2012).
Herbicidal Applications
New pyrimidine and triazine intermediates, including derivatives of this compound, have been prepared for use in herbicidal sulfonylureas. These compounds have been found to be effective post-emergence herbicides in crops like cotton and wheat, demonstrating their utility in agricultural chemistry (Hamprecht et al., 1999).
Treatment of Age-Related Diseases
Compounds similar to this compound, which possess radical scavenger groups, have been synthesized for the treatment of age-related diseases like cataracts, age-related macular degeneration, and Alzheimer's dementia. These compounds have shown protective effects against decreased cell viability and glutathione levels induced by oxidative stress in human cell lines (Jin et al., 2010).
Antibacterial Properties
Research on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives, which are structurally related to this compound, revealed that some derivatives exhibit notable antibacterial activities. This suggests potential applications in developing new antibacterial agents (Wu Qi, 2014).
Fluorescence Detection in Biomedical Applications
A method involving the use of derivatives of this compound was described for the determination of a non-peptide oxytocin receptor antagonist in human plasma. This method highlights the compound's role in biomedical analysis and drug monitoring (Kline et al., 1999).
Mechanism of Action
Target of Action
The primary targets of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 .
Future Directions
The compound “4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” has potential applications in the field of pharmacology due to its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs) . Future research could focus on further exploring its mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in biological systems.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds play a role in inhibiting Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Cellular Effects
In cellular models, 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine may influence the function of ENTs . ENTs are involved in the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Molecular Mechanism
It is suggested that it may act as an inhibitor of ENTs . The compound may bind to ENTs, reducing their activity and thus influencing nucleotide synthesis and adenosine function .
Properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-7-9-21(10-8-20)26(22,23)13-6-4-3-5-12(13)17/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOXCLREVOTMRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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